4-(Methylamino)tetrahydropyran-3-ol
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Overview
Description
4-(Methylamino)tetrahydro-2H-pyran-3-ol is a heterocyclic compound that contains a six-membered ring with one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)tetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Methylamino)tetrahydro-2H-pyran-3-ol may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Methylamino)tetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)tetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the methylamino group.
4-Aminotetrahydropyran: Another similar compound with an amino group instead of a methylamino group.
Uniqueness
4-(Methylamino)tetrahydro-2H-pyran-3-ol is unique due to the presence of both a methylamino group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
33332-02-4 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(methylamino)oxan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-5-2-3-9-4-6(5)8/h5-8H,2-4H2,1H3 |
InChI Key |
RWBDCQLJBBPIEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOCC1O |
Origin of Product |
United States |
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